
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H10F4O2S It is characterized by the presence of trifluoromethyl and phenyl groups attached to a butane backbone, along with a sulfonyl fluoride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride typically involves the reaction of 4,4,4-trifluoro-3-phenylbutane-1-sulfonyl chloride with a fluoride source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at low temperatures to prevent side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while reduction can lead to the formation of cyclohexyl derivatives.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonyl thiols.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of cyclohexyl derivatives.
科学研究应用
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential use in drug development, particularly for designing inhibitors of serine proteases.
作用机制
The mechanism of action of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site serine residues of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant for serine proteases, where the compound acts as a potent inhibitor by blocking the catalytic activity of the enzyme .
相似化合物的比较
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar structure but with a diketone functional group instead of sulfonyl fluoride.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Another similar compound with a diketone group.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Contains an additional fluorine atom on the phenyl ring.
Uniqueness
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride is unique due to the presence of both trifluoromethyl and sulfonyl fluoride groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
4,4,4-trifluoro-3-phenylbutane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O2S/c11-10(12,13)9(6-7-17(14,15)16)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQIRBGLXOHTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCS(=O)(=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
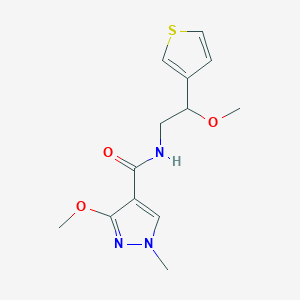
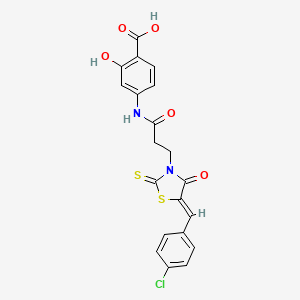
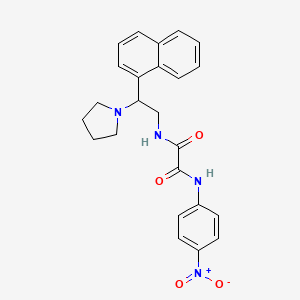
![(E)-methyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2651994.png)

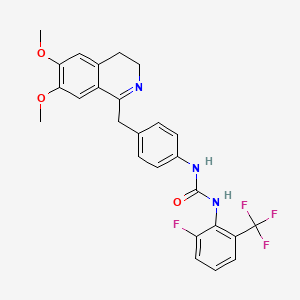
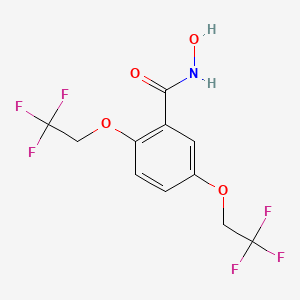
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B2652003.png)


![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)

![N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide](/img/structure/B2652010.png)

